3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is an organic compound with the molecular formula C14H18O7. It features a trimethoxyphenyl group attached to a pentanedioic acid backbone, making it a significant compound in organic chemistry and medicinal applications. This compound is classified under carboxylic acids due to the presence of two carboxyl functional groups (-COOH) in its structure.
The compound is cataloged under the CAS number 948007-37-2 and can be sourced from various chemical suppliers. It is primarily classified as an organic acid and is recognized for its potential applications in pharmaceuticals and synthetic organic chemistry.
The synthesis of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid typically involves a multi-step reaction process:
This method allows for the efficient production of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid with high purity.
The molecular structure of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid can be represented using various chemical notations:
COC1=C(C(=C(C=C1)C(CC(=O)O)CC(=O)O)OC)OC
The compound consists of a pentanedioic acid chain with a phenyl group substituted by three methoxy groups at positions 2, 3, and 4.
The primary chemical reactions involving 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid include:
These reactions highlight the compound's versatility in synthetic organic chemistry .
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid has several potential applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2